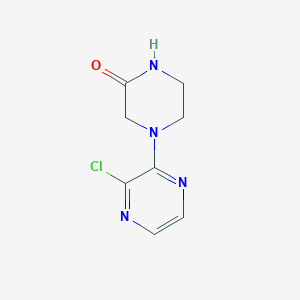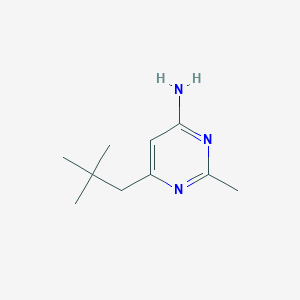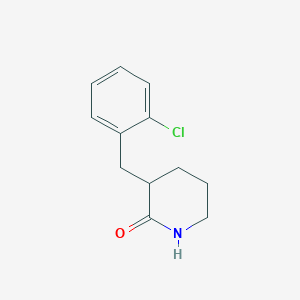
3-(2-Chlorobenzyl)-2-piperidone
Descripción general
Descripción
The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chlorobenzyl)-2-piperidone” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis
The molecular structure of “3-(2-Chlorobenzyl)-2-piperidone” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .Chemical Reactions Analysis
Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chlorobenzyl)-2-piperidone” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
3-(2-Chlorobenzyl)-2-piperidone serves as a precursor in the synthesis of various antimicrobial agents. Researchers have utilized it to create triazolo[3,4-b][1,3,4]thiadiazines , which exhibit moderate activity against microbes. This synthesis is achieved through microwave-assisted reactions, offering a greener and more efficient method for developing new antimicrobial drugs .
Anticancer Compound Development
The compound’s derivatives have been explored for their potential as anticancer agents. The scientific community is actively seeking innovative sources of anticancer compounds, including those derived from plants. In this context, derivatives of 3-(2-Chlorobenzyl)-2-piperidone could be investigated for their efficacy in cancer treatment, both in vitro and in vivo .
Structure-Activity Relationship (SAR) Studies
3-(2-Chlorobenzyl)-2-piperidone is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is crucial for the design of compounds with specific biological properties, such as increased potency or reduced toxicity .
Green Chemistry Applications
The compound is involved in green chemistry practices, particularly in the synthesis of heterocyclic compounds. Its use in microwave-assisted synthesis is an example of environmentally friendly chemical processes, reducing the use of toxic solvents and energy consumption .
Analytical Chemistry
Derivatives of 3-(2-Chlorobenzyl)-2-piperidone may be used as analytical reagents in chemical analyses. Their specific interactions with other substances can be exploited to detect, quantify, or study the properties of various compounds .
CNS Stimulant Research
The central nervous system (CNS) stimulant properties of thiadiazine derivatives, which can be synthesized from 3-(2-Chlorobenzyl)-2-piperidone, are of interest in the development of new treatments for neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 3-(2-Chlorobenzyl)-2-piperidone have been investigated for their herbicidal and insecticidal properties. This research aims to develop safer and more effective pesticides and herbicides .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPJVJYJGYBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)-2-piperidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)

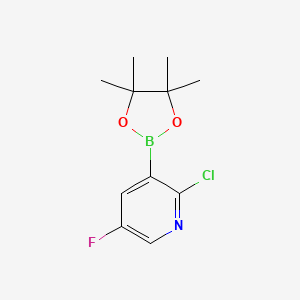
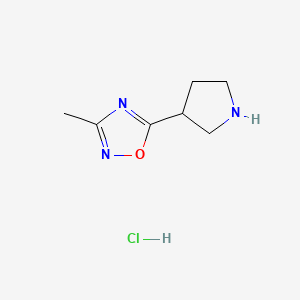

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)

